molecular formula C17H21N3O2 B2766626 2-methyl-N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034253-97-7

2-methyl-N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2766626
CAS No.: 2034253-97-7
M. Wt: 299.374
InChI Key: AUCVPFYKHTUTTH-UHFFFAOYSA-N
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Description

2-methyl-N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.374. The purity is usually 95%.
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Scientific Research Applications

Angiotensin II Receptor Antagonists

A series of nonpeptide angiotensin II receptor antagonists have been developed, showcasing a potent antihypertensive effect upon oral administration. The research emphasizes the necessity of the acidic group at specific positions for high affinity towards the angiotensin II receptor and effective oral antihypertensive potency. This discovery marks a significant advancement in hypertension treatment, highlighting the potential of specific imidazole derivatives in medical applications (Carini et al., 1991).

Antitumor Activity

Studies have demonstrated the antitumor efficacy of certain imidazole derivatives, notably through the metabolic transformation of drugs like DTIC, which involves oxidative N-demethylation to produce cytotoxic metabolites. This metabolic pathway is critical for the antitumor activity of DTIC, suggesting a possible area of application for related imidazole derivatives in cancer therapy (Vincent et al., 1984).

Molecular Structure Analysis

The structural analysis of organic salts formed from noncovalent bonding between carboxylic acids, imidazole, and benzimidazole has been conducted. These studies provide insights into the formation of proton-transfer compounds and their supramolecular structures, underscoring the role of noncovalent interactions in the crystal packing of such compounds. This research offers a foundation for the development of new materials and pharmaceuticals (Jin et al., 2015).

Synthesis and Chemical Reactions

The synthesis and reaction mechanisms of imidazole derivatives have been explored, including processes like ring opening and glycosidic bond cleavage. Such studies not only enrich our understanding of the chemical properties of these compounds but also pave the way for their application in synthetic chemistry and drug development (Fujii et al., 1980).

Inhibitors of Human Rhinovirus

Research into 2-amino-3-substituted imidazopyridines has revealed their potential as antirhinovirus agents. This discovery is significant for therapeutic applications, particularly in the development of treatments for infections caused by the human rhinovirus (Hamdouchi et al., 1999).

Properties

IUPAC Name

2-methyl-N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-12-19-15-8-7-13(11-16(15)20-12)17(21)18-9-10-22-14-5-3-2-4-6-14/h2-6,13H,7-11H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCVPFYKHTUTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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